REACTION_CXSMILES
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[H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[C:23]([C:24](OC)=[O:25])=[C:22]([CH:28]([CH3:30])[CH3:29])[N:21]=[C:20]3[NH:31][CH:32]=[CH:33][C:19]=23)=[CH:14][CH:13]=1.O.C(OCC)(=O)C>C1(C)C=CC=CC=1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[C:23]([CH2:24][OH:25])=[C:22]([CH:28]([CH3:30])[CH3:29])[N:21]=[C:20]3[NH:31][CH:32]=[CH:33][C:19]=23)=[CH:14][CH:13]=1 |f:0.1|
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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15.6 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C1=C2C(=NC(=C1C(=O)OC)C(C)C)NC=C2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
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Details
|
the mixture is stirred for a further hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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It is warmed to 0°-5° C.
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Type
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STIRRING
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Details
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stirred at this temperature for 1 h
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Duration
|
1 h
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Type
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STIRRING
|
Details
|
the mixture is stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
filtered off with suction
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Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate
|
Type
|
WASH
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Details
|
the combined organic phases are washed with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The solution is dried over sodium sulphate
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
STIRRING
|
Details
|
the residue which remains is thoroughly stirred in dichloromethane
|
Reaction Time |
1 h |
Name
|
4-(4-Fluorophenyl)-5-hydroxymethyl-6 -isopropyl-1H-pyrrolo(2,3-b)pyridine
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Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C2C(=NC(=C1CO)C(C)C)NC=C2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |